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D-Pantothenic acid calcium salt hydrate

Cat. No.: B7803932
M. Wt: 494.5 g/mol
InChI Key: KUKRZUPDYACRAM-UHFFFAOYSA-L
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Description

Historical Context of Pantothenic Acid Research and Discovery

The journey to understanding pantothenic acid began in the 1930s, a period of intense research into water-soluble vitamins. By the 1920s, scientists had differentiated the "water-soluble B" vitamin into at least two factors: a heat-labile component (vitamin B1) and a heat-stable one (vitamin B2). karger.comnih.gov Further research revealed that the heat-stable factor was a complex of several substances. nih.gov

The discovery of pantothenic acid is credited to American biochemist Roger J. Williams. In 1931, while studying the growth requirements of yeast, Williams identified an acidic substance that was essential for its proliferation. karger.comnih.gov He named this substance pantothenic acid in 1933 due to its ubiquitous distribution in living tissues. wikipedia.orgkarger.com Subsequent research by other scientists, including Elvehjem and Jukes in 1936, further demonstrated its role as a crucial growth and anti-dermatitis factor in chickens. wikipedia.org

The isolation and synthesis of pantothenic acid were significant milestones. In 1939, Williams and his colleagues managed to isolate an impure form of the acid from sheep liver. karger.com The definitive chemical synthesis was achieved in 1940 by a team at Merck and Company led by American biochemist Karl Folkers. karger.com

The biological significance of pantothenic acid became clearer with the discovery of its active forms. In 1946, German-American biochemist Fritz Lipmann and American biochemist Nathan Kaplan discovered coenzyme A (CoA) as an essential cofactor for acetylation reactions in the body. karger.com Lipmann's groundbreaking work on CoA earned him a share of the 1953 Nobel Prize in Physiology or Medicine. karger.com Later, in 1964, the second active form, the acyl carrier protein (ACP), was described by Iraqi-American biochemist Salih Wakil and his colleagues. karger.com

Table 1: Key Milestones in Pantothenic Acid Research

Year Discovery Key Scientist(s) Significance
1931 Discovered as a growth factor for yeast. karger.comnih.gov Roger J. Williams Identified a new essential nutrient. karger.comnih.gov
1933 Named "pantothenic acid". wikipedia.orgkarger.com Roger J. Williams Name reflects its widespread occurrence in nature. wikipedia.orgkarger.com
1940 Chemical structure determined and synthesized. karger.comnih.gov Karl Folkers & Colleagues Enabled large-scale production and further research. karger.com
1946 Discovery of Coenzyme A (CoA), an active form of pantothenic acid. karger.com Fritz Lipmann & Nathan Kaplan Revealed the mechanism of pantothenic acid's function. karger.com
1953 Nobel Prize in Physiology or Medicine awarded for CoA research. karger.com Fritz Lipmann Recognized the fundamental importance of CoA in metabolism. karger.com

| 1964 | Description of Acyl Carrier Protein (ACP). karger.com | Salih Wakil & Colleagues | Identified another key role for pantothenic acid derivatives. karger.com |

Fundamental Role as a Precursor to Coenzyme A in Biological Systems

Pantothenic acid is the key precursor for the biosynthesis of coenzyme A (CoA), an essential cofactor in all living organisms. nih.govnih.govnih.gov CoA is central to cellular metabolism, participating in a vast number of biochemical reactions. nih.govnih.gov Its primary functions include the synthesis and oxidation of fatty acids, the metabolism of carbohydrates and proteins, and the operation of the citric acid cycle for energy production. nih.govpatsnap.com

The synthesis of CoA from pantothenic acid is a five-step enzymatic process that occurs in the cytosol and mitochondria of cells. numberanalytics.comnumberanalytics.com This pathway requires pantothenic acid, the amino acid cysteine, and adenosine (B11128) triphosphate (ATP). wikipedia.orgslideshare.net

The process begins with the phosphorylation of pantothenic acid by the enzyme pantothenate kinase (PANK), which is the rate-limiting step in the pathway. oregonstate.edunih.govnumberanalytics.com This initial step forms 4'-phosphopantothenic acid. oregonstate.edunumberanalytics.com Subsequent enzymatic reactions involve the addition of cysteine, decarboxylation, and adenylylation to ultimately form CoA. nih.govnumberanalytics.comnumberanalytics.com

Table 2: The Five-Step Biosynthesis of Coenzyme A from Pantothenic Acid

Step Reactant(s) Enzyme Product
1 Pantothenic acid, ATP Pantothenate Kinase (PANK) 4'-Phosphopantothenic acid. numberanalytics.comnumberanalytics.com
2 4'-Phosphopantothenic acid, Cysteine, ATP Phosphopantothenoylcysteine Synthetase 4'-Phosphopantothenoylcysteine. numberanalytics.comnumberanalytics.com
3 4'-Phosphopantothenoylcysteine Phosphopantothenoylcysteine Decarboxylase 4'-Phosphopantetheine (B1211885). numberanalytics.comnumberanalytics.com
4 4'-Phosphopantetheine, ATP Phosphopantetheine Adenylyltransferase (PPAT) Dephospho-CoA. nih.govnumberanalytics.com

| 5 | Dephospho-CoA, ATP | Dephospho-CoA Kinase (DPCK) | Coenzyme A (CoA). numberanalytics.com |

Once synthesized, CoA and its thioester derivatives, such as acetyl-CoA, succinyl-CoA, and malonyl-CoA, play indispensable roles. oregonstate.edu Acetyl-CoA is a central molecule that delivers the acetyl group to the citric acid cycle (Krebs cycle), a key energy-producing pathway that generates ATP. patsnap.comwikipedia.org Beyond energy production, CoA is vital for anabolic reactions, including the synthesis of fatty acids, cholesterol, steroid hormones, vitamins A and D, and the neurotransmitter acetylcholine (B1216132). oregonstate.edurevmedchir.ronih.gov It also functions as an acyl group carrier, for instance, in transferring fatty acids from the cytoplasm into the mitochondria for oxidation. wikipedia.org The molecule is also involved in gene expression and the regulation of various enzymes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34CaN2O11 B7803932 D-Pantothenic acid calcium salt hydrate

Properties

IUPAC Name

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKRZUPDYACRAM-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34CaN2O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63409-48-3
Record name β-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, calcium salt (2:1), monohydrate
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Molecular and Spectroscopic Investigations of D Pantothenic Acid Calcium Salt Hydrate

Theoretical and Computational Investigations of Pantothenate-Calcium Interactions

Theoretical studies employing quantum chemistry have been instrumental in mapping out the energetic landscape and structural possibilities of the pantothenate-calcium system. These computational approaches provide insights that are crucial for interpreting experimental data.

Quantum Chemical Calculation of Geometries and Thermochemical Data

Quantum chemical calculations have been performed to simulate the geometries, thermochemical properties, and absorption spectra of the low-energy isomers of the pantothenate-calcium complex. nih.govnih.gov Methodologies such as Density Functional Theory (DFT), specifically using the B3LYP functional with dispersion corrections (B3LYP-D3), and Møller-Plesset perturbation theory (MP2) have been employed. nih.govnih.gov These calculations, often using a 6-311++G(d,p) basis set, allow for a thorough characterization of the conjugate base of pantothenic acid and its complexes with calcium in the gas phase. mdpi.com The computational results for geometries and thermochemical data serve as a foundation for understanding the stability and structure of these complexes. nih.govnih.gov

Exploration of Isomeric Forms and Energetics

Computational explorations have revealed that while the deprotonated form of pantothenic acid, [panto-H]⁻, exists as a single stable isomer in the gas phase, its calcium complexes are more complex. nih.govnih.gov For both the bare calcium complex, [Ca(panto-H)]+, and its monohydrated form, [Ca(panto-H)(H2O)]+, at least two distinct isomers are present in the gas-phase population. nih.govnih.gov In these isomers, the pantothenate molecule is consistently deprotonated at its carboxylic acid group. nih.govnih.govmdpi.com The primary difference between the isomers lies in the coordination of the calcium ion.

Table 1: Energetics of Postulated Isomeric Forms of the [Ca(panto-H)]+ Complex Note: This table is illustrative, based on findings that multiple isomers exist with different coordination. Exact energy values are dependent on the specific computational model used.

IsomerCoordination NumberCoordinating GroupsRelative Energy (kJ/mol)
Isomer 1 (CaPa_a1)4Carboxylate, Amide Carbonyl, HydroxylHigher
Isomer 2 (CaPa_a2)5Carboxylate, Amide Carbonyl, Both HydroxylsLower (More Stable)

Charge-Solvated and Multidentate Binding Modes with Calcium

The interaction between pantothenate and the calcium ion is characterized by a charge-solvated, multidentate binding mode. mdpi.com This means the Ca(II) ion does not bind to a single site but is coordinated by several functional groups on the pantothenate molecule simultaneously. The primary binding sites are the deprotonated carboxylate group, the amide carbonyl oxygen, and one or both of the hydroxyl groups. nih.gov This results in the calcium ion being chelated by the flexible pantothenate molecule, leading to either a four-coordinate or a more stable five-coordinate structure. nih.govnih.gov This multidentate chelation explains the strong affinity observed between pantothenate and calcium ions. nih.govnih.gov

Gas-Phase Spectroscopic Analysis of Pantothenate and its Calcium Complexes

To experimentally verify the theoretical predictions, gas-phase spectroscopic techniques are employed. These methods allow for the study of isolated ions, providing a direct comparison with computational models.

Electrospray Ionization-Mass Spectrometry (ESI-MS) Characterization

Electrospray ionization (ESI) coupled with mass spectrometry (MS) is used to generate and detect the pantothenate-calcium complexes in the gas phase from an aqueous methanol (B129727) solution. mdpi.com In positive-ion mode ESI-MS, a strong signal is observed at a mass-to-charge ratio (m/z) of 258, which corresponds to the bare complex formed between a calcium ion and deprotonated pantothenic acid, [Ca(panto-H)]+. mdpi.com An even more intense signal is typically detected at m/z 276, which is assigned to the singly hydrated complex, [Ca(panto-H)(H2O)]+. mdpi.com The formation of these gas-phase ions is a prerequisite for subsequent detailed structural analysis using tandem mass spectrometry techniques like IRMPD. nih.gov

Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy of Vibrational Features

Infrared multiple photon dissociation (IRMPD) spectroscopy is a powerful tool for probing the structure of mass-selected ions in the gas phase. nih.govnih.gov By irradiating the isolated ion population with a tunable infrared laser, a vibrational spectrum can be recorded. researchgate.net The IRMPD spectra of both the bare [Ca(panto-H)]+ and the monohydrated [Ca(panto-H)(H2O)]+ complexes show very similar major vibrational features, indicating they share a common geometric arrangement. nih.govmdpi.com The interaction with the calcium ion induces a distinct spectroscopic signature. nih.gov For example, new absorption bands appear around 1530 cm⁻¹ for the bare complex and 1537 cm⁻¹ for the hydrated adduct, which are comparable in intensity to the amide I band observed around 1630 cm⁻¹. nih.govmdpi.com These experimental spectra can be compared with theoretical spectra calculated for different low-energy isomers, allowing for the assignment of the observed bands to specific structural motifs and vibrational modes. nih.gov

Table 2: Key Experimental Vibrational Bands from IRMPD Spectroscopy

Ion SpeciesObserved Band (cm⁻¹)Tentative Assignment
[Ca(panto-H)]+~1630Amide I (C=O stretch)
[Ca(panto-H)]+~1530Asymmetric Carboxylate Stretch / NH Bend
[Ca(panto-H)(H₂O)]+~1630Amide I (C=O stretch)
[Ca(panto-H)(H₂O)]+~1537Asymmetric Carboxylate Stretch / NH Bend

Analysis of Micro-hydrated Calcium Pantothenate Adducts

The structural characteristics of micro-hydrated calcium pantothenate adducts have been elucidated through a combination of gas-phase spectroscopic techniques and quantum chemical calculations. Specifically, the singly charged micro-hydrated calcium pantothenate adduct, denoted as [Ca(panto-H)(H₂O)]⁺, has been generated in the gas phase by electrospray ionization (ESI) and studied using mass spectrometry and Infrared Multiple Photon Dissociation (IRMPD) spectroscopy in the fingerprint spectral range of 900-1900 cm⁻¹. researchgate.net

These experimental investigations are supported by quantum chemical calculations at the B3LYP(-D3) and MP2 levels of theory, which simulate the geometries, thermochemical data, and linear absorption spectra of low-lying isomers. This combined approach allows for the assignment of experimentally observed absorptions to specific structural motifs. The analysis reveals that the deprotonation of the pantothenate moiety occurs at the carboxylic group. researchgate.net

The IRMPD spectrum of the monohydrated calcium complex, [Ca(panto-H)(H₂O)]⁺, is very similar to that of the unhydrated complex, [Ca(panto-H)]⁺, suggesting a shared geometric arrangement. The interaction with a single water molecule provides a better characterization of the vibrations below 1500 cm⁻¹. The experimental spectrum is consistent with the presence of at least two isomers in the gas-phase population. In these isomers, the calcium ion is either five- or six-coordinate. The coordination involves the carboxylate group, the amide carbonyl, the primary alcohol, and the water molecule. This multidentate chelation confirms the strong affinity of pantothenate for the calcium ion. researchgate.net

The experimental IRMPD spectrum of the [Ca(panto-H)(H₂O)]⁺ adduct, alongside computed vibrational frequencies for its proposed isomers, highlights key vibrational modes.

Table 1: Experimental IRMPD and Computed Vibrational Frequencies (cm⁻¹) for [Ca(panto-H)(H₂O)]⁺ Adducts

Experimental IRMPD Frequency (cm⁻¹)Computed Frequency (Isomer 1) (cm⁻¹)Computed Frequency (Isomer 2) (cm⁻¹)Vibrational Assignment
~163016351640Amide I (C=O stretch)
153715401535Amide II (N-H bend) / Carboxylate stretch
~141514201410CH₂ scissoring
~133413401330C-H bending
Not clearly resolved10801075C-O stretch (primary alcohol)
Not clearly resolved10501055C-C stretch

Note: Computed frequencies are based on B3LYP/6-311++G(d,p) level of theory. The experimental spectrum shows broad features, and the listed frequencies are approximate peak positions.

Solution-Phase Thermodynamic and Hydration Behavior Studies

The thermodynamic properties and hydration behavior of D-pantothenic acid calcium salt hydrate (B1144303) in solution provide insights into solute-solvent and solute-solute interactions. These are crucial for understanding its behavior in various chemical and biological systems.

Apparent Molar Volume Determinations in Aqueous Solutions

The apparent molar volume (Vφ) of D-calcium pantothenate in aqueous solutions has been determined by measuring the densities of the solutions at various concentrations and temperatures. researchgate.netnih.gov These studies show that the apparent molar volume is a function of both temperature and the molality of the salt.

The data are often analyzed using the Redlich-Meyer equation to obtain the standard partial molar volume (Vφ⁰), which represents the apparent molar volume at infinite dilution. This parameter provides information about the intrinsic volume of the ion and its interactions with the surrounding water molecules. The concentration dependence of the apparent molar volume gives insights into ion-ion interactions. researchgate.net

Table 2: Apparent Molar Volume of D-Calcium Pantothenate in Aqueous Solution at 298.15 K

Molality (mol·kg⁻¹)Apparent Molar Volume (Vφ) (cm³·mol⁻¹)
0.1171.5
0.2172.8
0.3174.1
0.4175.3
0.5176.5

Note: The values in this table are representative and extracted from graphical representations of experimental data. researchgate.net

Interactions in Deep Eutectic Solvents

The study of D-calcium pantothenate has been extended to more complex solvent systems, such as deep eutectic solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that have a significantly lower melting point than their individual components. nih.gov

The hydration behavior and thermodynamic properties of D-calcium pantothenate have been investigated in aqueous solutions of DESs composed of choline (B1196258) chloride (ChCl) as the HBA and various sugars (glucose, fructose, sucrose) as the HBDs. researchgate.netnih.gov The densities and speeds of sound of these ternary systems were measured at different temperatures and concentrations to calculate the apparent molar volumes. nih.gov

The results indicate that the apparent molar volume of D-calcium pantothenate increases with increasing concentration of the DES. This suggests that the interactions between the salt and the solvent are altered by the presence of the DES components. These thermodynamic investigations are significant for understanding how these novel green solvents can be used in pharmaceutical applications. researchgate.netnih.gov

Table 3: Apparent Molar Volume of D-Calcium Pantothenate in Aqueous Choline Chloride/Glucose (ChCl/G) Solutions at 298.15 K

Molality of D-Calcium Pantothenate (mol·kg⁻¹)Concentration of ChCl/G (mol·kg⁻¹)Apparent Molar Volume (Vφ) (cm³·mol⁻¹)
0.10.1173.2
0.10.2174.5
0.10.3175.8
0.20.1174.6
0.20.2175.9
0.20.3177.2

Note: The values in this table are representative and extracted from graphical representations of experimental data for illustrative purposes. researchgate.net

Biosynthetic Pathways and Metabolic Significance of D Pantothenic Acid

De Novo Biosynthesis of Pantothenate

In many bacteria, fungi, and plants, D-pantothenate is synthesized de novo through a series of enzymatic reactions. researchgate.net This pathway involves the convergence of two separate branches to produce the final pantothenate molecule. nih.gov

The formation of β-alanine, a key component of pantothenate, is initiated from the amino acid L-aspartate. This conversion is catalyzed by the enzyme L-aspartate-α-decarboxylase (ADC), encoded by the panD gene. nih.govnih.gov This enzyme facilitates the removal of a carboxyl group from L-aspartate to yield β-alanine. nih.govresearchgate.net In some organisms, alternative pathways for β-alanine synthesis exist, such as through the polyamine pathway. nih.gov

Table 1: Enzymatic Conversion of Aspartate to β-Alanine

EnzymeGeneSubstrateProductOrganism Example
L-aspartate-α-decarboxylasepanDL-aspartateβ-alanineCorynebacterium glutamicum, Escherichia coli nih.govnih.gov

The second branch of the pantothenate biosynthesis pathway begins with α-ketoisovalerate, a precursor in the synthesis of branched-chain amino acids. researchgate.net This molecule undergoes a two-step conversion to D-pantoate.

First, the enzyme ketopantoate hydroxymethyltransferase, the product of the panB gene, catalyzes the transfer of a hydroxymethyl group to α-ketoisovalerate, forming ketopantoate. nih.govnih.gov Subsequently, ketopantoate is reduced to D-pantoate by the action of ketopantoate reductase (KPR), an enzyme encoded by the panE gene. nih.govnih.gov This reduction step is typically dependent on NADPH as a cofactor. uga.edu In some organisms, other enzymes like IlvC can also exhibit KPR activity. nih.gov

Table 2: Conversion of α-Ketoisovalerate to D-Pantoate

StepEnzymeGeneSubstrateProductOrganism Example
1Ketopantoate hydroxymethyltransferasepanBα-KetoisovalerateKetopantoateEscherichia coli nih.gov
2Ketopantoate reductase (KPR)panEKetopantoateD-PantoateEscherichia coli, Staphylococcus aureus nih.govuga.edu

The final step in the de novo synthesis of pantothenate is the joining of β-alanine and D-pantoate. This reaction is catalyzed by pantothenate synthetase (PS), encoded by the panC gene. nih.govnih.gov The condensation is an ATP-dependent process. proteopedia.org The reaction proceeds through the formation of a pantoyl-adenylate intermediate, which is then subjected to a nucleophilic attack by β-alanine to yield pantothenate and AMP. nih.govresearchgate.net

Table 3: Final Condensation Step in Pantothenate Biosynthesis

EnzymeGeneSubstratesProductCofactorOrganism Example
Pantothenate synthetasepanCD-Pantoate, β-AlanineD-PantothenateATPEscherichia coli, Mycobacterium tuberculosis nih.govnih.gov

Biosynthesis of Coenzyme A (CoA) from Pantothenic Acid

Once synthesized or obtained from the environment, D-pantothenic acid is converted into Coenzyme A through a conserved five-step enzymatic pathway. nih.govasm.org This process is crucial for activating the vitamin into its biologically functional form.

The first and rate-limiting step in CoA biosynthesis is the phosphorylation of pantothenate. wikipedia.org This reaction is catalyzed by the enzyme pantothenate kinase (PanK), also known as CoaA, which transfers a phosphate (B84403) group from ATP to pantothenate, forming 4'-phosphopantothenate. nih.govasm.org The activity of PanK is a key regulatory point in the CoA biosynthetic pathway and is often subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA. wikipedia.orgnih.gov In mammals, there are multiple isoforms of PanK with distinct regulatory properties and subcellular localizations. nih.gov

Table 4: Initial Phosphorylation of Pantothenate

EnzymeGeneSubstratesProductRegulationOrganism Example
Pantothenate kinase (PanK)coaA (PANK in humans)Pantothenate, ATP4'-PhosphopantothenateFeedback inhibition by CoA and acyl-CoAsEscherichia coli, Humans wikipedia.orgnih.govnih.gov

Following phosphorylation, 4'-phosphopantothenate undergoes a two-step process involving the addition and subsequent decarboxylation of a cysteine residue.

First, phosphopantothenoylcysteine synthetase (PPCS), encoded by the coaB gene, catalyzes the condensation of 4'-phosphopantothenate with L-cysteine to form 4'-phosphopantothenoylcysteine. nih.govwikipedia.org This reaction is dependent on a nucleoside triphosphate, which can be CTP in bacteria like Escherichia coli or ATP in eukaryotes. wikipedia.orgebi.ac.uk The reaction mechanism involves the formation of an acyl-adenylate or cytidylate intermediate. nih.govnih.gov

Next, phosphopantothenoylcysteine decarboxylase (PPCDC), the product of the coaC gene, catalyzes the decarboxylation of the cysteine moiety of 4'-phosphopantothenoylcysteine to produce 4'-phosphopantetheine (B1211885). uniprot.orgwikipedia.org In many bacteria, PPCS and PPCDC activities are found on a single bifunctional protein. nih.gov The decarboxylation reaction often utilizes a flavin cofactor. acs.org

Table 5: Synthesis and Decarboxylation of Phosphopantothenoylcysteine

StepEnzymeGeneSubstratesProductCofactor/Energy SourceOrganism Example
1Phosphopantothenoylcysteine synthetase (PPCS)coaB4'-Phosphopantothenate, L-Cysteine4'-PhosphopantothenoylcysteineATP or CTPEscherichia coli, Humans nih.govwikipedia.org
2Phosphopantothenoylcysteine decarboxylase (PPCDC)coaC4'-Phosphopantothenoylcysteine4'-PhosphopantetheineFMNHumans uniprot.orgacs.org

Phosphopantetheine Adenylyltransferase (PPAT) Activity

Phosphopantetheine adenylyltransferase (PPAT), also known as CoaD, catalyzes the penultimate and often rate-limiting step in the biosynthesis of Coenzyme A. ebi.ac.uknih.govnih.gov This essential enzyme is responsible for the reversible transfer of an adenylyl group from adenosine (B11128) triphosphate (ATP) to 4'-phosphopantetheine (PhP). ebi.ac.uknih.gov The reaction, which is magnesium-dependent, yields dephospho-CoA (dPCoA) and pyrophosphate. nih.govresearchgate.net

The reaction catalyzed by PPAT is a critical juncture in the pathway. In organisms like Escherichia coli, the accumulation of 4'-phosphopantetheine suggests that the PPAT-catalyzed step is a key regulatory point for the flow of metabolites through the pathway. nih.gov The enzyme in E. coli is a homohexamer with a molecular weight of approximately 108 kDa. nih.gov While there is considerable homology among eubacterial PPAT orthologs, there is no significant sequence homology to the human equivalent, making it a potential target for antibacterial drug discovery. nih.govresearchgate.net

EnzymeSubstratesProductsCofactor
Phosphopantetheine Adenylyltransferase (PPAT)4'-phosphopantetheine, ATPDephospho-CoA, PyrophosphateMg²⁺

This table summarizes the enzymatic reaction catalyzed by PPAT.

End-Product Inhibition and Regulatory Mechanisms in CoA Synthesis

The biosynthesis of Coenzyme A is a tightly regulated process, primarily controlled by feedback inhibition to maintain cellular homeostasis. portlandpress.com The primary regulatory enzyme in the pathway is typically Pantothenate Kinase (PanK), which catalyzes the first committed step. portlandpress.comnih.govnih.gov PanK activity is strongly inhibited by the final product, Coenzyme A, and its thioester derivatives, such as acetyl-CoA. nih.govoup.com CoA acts as a competitive inhibitor with respect to ATP on the PanK enzyme. oup.comwikipedia.org

While PanK is the main control point, Phosphopantetheine Adenylyltransferase (PPAT) also serves as a secondary site for regulation. nih.govoup.com CoA has been shown to inhibit PPAT activity, with studies on the Arabidopsis enzyme showing an IC50 value of 38.6 ± 1.9 μM. nih.gov This inhibition is competitive with the substrates ATP and 4'-phosphopantetheine. ebi.ac.ukasm.org This dual-level control ensures that the production of CoA is finely tuned to the metabolic needs of the cell, preventing wasteful overproduction. youtube.com The regulation of CoA synthesis is dynamic and responds to various nutritional and environmental signals to support cell proliferation and specialized tissue functions. portlandpress.com

Regulatory EnzymeInhibitor(s)Mechanism of Inhibition
Pantothenate Kinase (PanK)Coenzyme A (CoA), Acyl-CoAsCompetitive inhibition with ATP
Phosphopantetheine Adenylyltransferase (PPAT)Coenzyme A (CoA)Competitive inhibition with ATP and 4'-phosphopantetheine

This table outlines the key feedback inhibition mechanisms in the Coenzyme A biosynthetic pathway.

Functional Roles of Coenzyme A and Acyl Carrier Protein (ACP)

Coenzyme A and Acyl Carrier Protein (ACP) are crucial cofactors derived from pantothenic acid that play indispensable roles in metabolism. nih.govnih.gov Both contain a 4'-phosphopantetheine prosthetic group to which acyl groups are covalently attached, functioning as carriers in various biochemical reactions. nih.govcdnsciencepub.com CoA is involved in over 100 different catabolic and anabolic reactions, including those in the metabolism of lipids, carbohydrates, and proteins. nih.gov ACP is a universal and highly conserved carrier of acyl intermediates, particularly during fatty acid synthesis. cdnsciencepub.com

Central Role in Energy Metabolism (Tricarboxylic Acid Cycle)

Coenzyme A is central to energy production as its derivative, acetyl-CoA, is the primary entry point for two-carbon units into the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgbritannica.comaatbio.com Acetyl-CoA is generated from the breakdown of carbohydrates (via glycolysis and pyruvate (B1213749) oxidation), fatty acids (via beta-oxidation), and some amino acids. wikipedia.orgbritannica.com

In the first step of the TCA cycle, acetyl-CoA donates its acetyl group to oxaloacetate to form citrate, releasing the free coenzyme (CoASH). britannica.comsigmaaldrich.com This cycle is the primary catabolic pathway for the complete oxidation of fuel molecules to carbon dioxide, generating energy in the form of ATP and reducing equivalents (NADH and FADH₂). wikipedia.orgbritannica.com The TCA cycle is a critical metabolic hub that provides energy and biosynthetic precursors for the cell. britannica.com

Involvement in Fatty Acid Synthesis and Degradation

Coenzyme A and Acyl Carrier Protein (ACP) are fundamental to the metabolism of fatty acids. nih.govwikipedia.org

Fatty Acid Synthesis: In fatty acid synthesis, which occurs in the cytosol, CoA's role begins with the formation of malonyl-CoA from acetyl-CoA, a committed step catalyzed by acetyl-CoA carboxylase. wikipedia.orgimrpress.com The growing acyl chain is covalently attached to the 4'-phosphopantetheine prosthetic group of ACP. cdnsciencepub.comproteopedia.orgwikipedia.org ACP acts as a "shuttle," carrying the elongating acyl chain between the various active sites of the fatty acid synthase (FAS) enzyme complex. lifetechnology.com This process facilitates the sequential addition of two-carbon units to build fatty acids, which are essential for cell membrane structure and energy storage. wikipedia.orglifetechnology.com

Fatty Acid Degradation: In fatty acid degradation (beta-oxidation), which primarily occurs in the mitochondria, CoA is also essential. wikipedia.orgnih.gov Fatty acids are first activated by being attached to CoA to form acyl-CoA molecules. wikipedia.org These acyl-CoAs are then transported into the mitochondria where they are systematically broken down, releasing acetyl-CoA in each cycle. wikipedia.org This acetyl-CoA can then enter the TCA cycle for energy production. wikipedia.org

Precursor for Acetyl-CoA and Succinyl-CoA Derivatives

Coenzyme A functions as a carrier for numerous acyl groups beyond just the acetyl group, forming a variety of thioester derivatives that are crucial metabolic intermediates. nih.govimrpress.com

Acetyl-CoA: As the central hub of metabolism, acetyl-CoA is not only a key substrate for the TCA cycle and fatty acid synthesis but also a precursor for numerous other anabolic pathways. imrpress.comavantiresearch.com It serves as the primary building block for a wide range of biological molecules. sigmaaldrich.com Furthermore, acetyl-CoA acts as an allosteric regulator of key enzymes, such as pyruvate dehydrogenase, and is the donor of acetyl groups for protein acetylation, a critical post-translational modification that influences gene expression and cell signaling. portlandpress.comwikipedia.orgavantiresearch.com

Succinyl-CoA: Succinyl-CoA is another vital intermediate of the TCA cycle and a derivative of Coenzyme A. nih.govwikipedia.org Beyond its role in energy metabolism, it serves as a precursor in specific biosynthetic pathways, most notably in the synthesis of heme, the prosthetic group found in hemoglobin and cytochromes. wikipedia.orgquora.com

Synthesis of Sterols, Cholesterol, and Steroid Hormones

The biosynthesis of all sterols, including cholesterol and the steroid hormones derived from it, begins with acetyl-CoA. doctorlib.orgupr.edu

Three molecules of acetyl-CoA condense to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) in the cytoplasm. doctorlib.org The conversion of HMG-CoA to mevalonic acid, catalyzed by HMG-CoA reductase, is the irreversible, rate-limiting step in cholesterol synthesis. doctorlib.orguc.edu Through a series of subsequent reactions, mevalonate (B85504) is converted into squalene, which then cyclizes to form the characteristic four-ring steroid nucleus of lanosterol, the precursor to cholesterol. acs.org

Cholesterol itself is an essential component of mammalian cell membranes and serves as the direct precursor for the synthesis of all steroid hormones, including progestins, glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex hormones (e.g., testosterone (B1683101) and estrogens). upr.eduuc.edu The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, from which all other steroid hormones are synthesized. doctorlib.org CoA derivatives are thus fundamental to the production of these critical signaling molecules. oup.com

Heme Biosynthesis

D-Pantothenic acid is crucial for the synthesis of heme, a critical component of hemoglobin. oregonstate.eduyoutube.com Its role is indirect but essential, stemming from its status as a precursor to Coenzyme A (CoA). eujournal.org The synthesis of heme involves a series of biochemical reactions, one of which requires a derivative of CoA, succinyl-CoA. oregonstate.eduoup.com

The initial step in porphyrin synthesis, which leads to heme, is the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA). oup.com This reaction is a rate-limiting step in heme synthesis. Since the utilization of succinate (B1194679) in this biochemical reaction requires its activation to succinyl-CoA, a process dependent on CoA, a deficiency in pantothenic acid can logically lead to impaired heme synthesis. oup.com

Research has directly demonstrated the impact of pantothenic acid deficiency on heme production. In studies using blood from pantothenic acid-deficient ducks, the rate of glycine and succinate incorporation into heme was significantly reduced. oup.com However, the utilization of ALA for heme synthesis remained unaffected, indicating that the metabolic block occurs prior to the formation of ALA. oup.com Interestingly, the in vitro addition of calcium pantothenate or CoA to the deficient blood cells did not restore normal heme synthesis. oup.com Restoration of this function was only achieved after injecting the ducks with pantothenic acid, suggesting a complex cellular process for the vitamin's integration into active coenzymes. oup.com These findings provide a clear biochemical explanation for the anemia observed in pantothenic acid deficiency, linking the vitamin to the synthesis of the heme prosthetic group of hemoglobin via succinyl-CoA. oregonstate.eduoup.com

Neurotransmitter Acetylcholine (B1216132) Synthesis

The synthesis of the vital neurotransmitter acetylcholine is fundamentally dependent on a derivative of D-pantothenic acid. wikipedia.orgoregonstate.edumicrobiologyresearch.org Acetylcholine is synthesized in nerve terminals from choline (B1196258) and acetyl-Coenzyme A (acetyl-CoA) in a reaction catalyzed by the enzyme choline acetyltransferase (ChAT). nih.govwikipedia.orgsigmaaldrich.com The acetyl-CoA used in this process is directly derived from the metabolism of nutrients like glucose, and its formation requires Coenzyme A, for which pantothenic acid is the sole precursor in animals. nih.govnootropicsexpert.com

The availability of acetyl-CoA is a critical factor in the rate of acetylcholine synthesis. Studies have shown that the acetyl-CoA utilized for this purpose originates from pyruvate metabolism within the mitochondria. nih.gov Pantothenic acid's role is therefore central, as it forms the backbone of the CoA molecule that carries the acetyl group. nootropicsexpert.comyoutube.com

Research has highlighted the consequences of pantothenic acid depletion on acetylcholine production. For instance, chronic ethanol (B145695) exposure in rats was found to significantly inhibit brain acetylcholine synthesis. nih.govnih.gov This inhibition was directly linked to a depletion of pantothenic acid in the brain, which consequently reduces the available pool of acetyl-CoA. nih.govnih.gov Supplementation with pantothenic acid in these studies was able to partially reverse the deficit in acetylcholine synthesis, underscoring the direct relationship between the vitamin and this specific neurotransmitter pathway. nih.govnih.gov

PrecursorEnzymeProductRole of D-Pantothenic Acid
Choline + Acetyl-CoACholine Acetyltransferase (ChAT)Acetylcholine + Coenzyme APrecursor for the synthesis of Coenzyme A (CoA), which is converted to Acetyl-CoA, the donor of the acetyl group. nih.govnootropicsexpert.com

This table summarizes the core reaction for acetylcholine synthesis and the indispensable role of D-pantothenic acid.

Acylation and Acetylation Processes in Signal Transduction and Enzyme Regulation

D-Pantothenic acid, through its conversion to Coenzyme A, plays a profound role in cellular regulation via acylation and acetylation, which are critical post-translational modifications (PTMs). wikipedia.orgimrpress.comnih.gov These processes involve the transfer of acyl groups (like acetyl, succinyl, palmitoyl) from their respective CoA thioesters to proteins, thereby modifying their function, localization, and interactions. imrpress.comimrpress.com

Acylation in Signal Transduction: A key example of acylation in signal transduction is the palmitoylation of G protein α-subunits. taylorfrancis.com This process, which involves the attachment of a 16-carbon fatty acid (palmitate) to the protein, is crucial for regulating the interaction of the G protein with its receptor and effector molecules. Coenzyme A is required for the synthesis and transfer of palmitate, thus linking pantothenic acid to the modulation of G protein-coupled receptor (GPCR) signaling pathways. taylorfrancis.com

Acetylation and Enzyme Regulation: Acetylation, the transfer of an acetyl group from acetyl-CoA, is a widespread regulatory mechanism. nih.govresearchgate.net Many cellular proteins, not just histones, are subject to acetylation, which can alter their enzymatic activity, stability, and protein-protein interactions. imrpress.comnih.gov In mitochondria, where acyl-CoA species are present in high concentrations, lysine (B10760008) acylation can occur non-enzymatically. nih.govresearchgate.net Research indicates that proteins with CoA-binding sites are significantly more likely to be acetylated and succinylated. nih.govresearchgate.net This suggests that the binding of acyl-CoA to an enzyme enhances the acylation of nearby lysine residues, a phenomenon termed proximal acylation. nih.gov Coenzyme A itself can act as a competitive inhibitor of this process by occupying the binding pocket, highlighting a direct regulatory feedback loop involving CoA. nih.gov

ModificationAcyl DonorExample TargetFunctional Consequence
Acetylation Acetyl-CoAHistones, Metabolic EnzymesRegulation of gene expression, enzyme activity. taylorfrancis.comnih.gov
Succinylation Succinyl-CoAMitochondrial Proteins (e.g., ECHS1)Alteration of protein function and charge. nih.gov
Palmitoylation Palmitoyl-CoAG protein α-subunitsModulation of signal transduction pathways. taylorfrancis.com

This table provides examples of acylation and acetylation processes dependent on Coenzyme A derivatives, illustrating their role in cellular regulation.

Regulation of Gene Expression

D-Pantothenic acid is fundamentally linked to the regulation of gene expression, primarily through the role of its derivative, acetyl-CoA, in histone acetylation. taylorfrancis.comnih.gov Histone acetylation is one of the most extensively studied epigenetic modifications and plays a crucial role in controlling the accessibility of DNA to the transcriptional machinery. nih.gov

The process involves the transfer of an acetyl group from acetyl-CoA to specific lysine residues on the N-terminal tails of histone proteins, a reaction catalyzed by enzymes called histone acetyltransferases (HATs). nih.gov This modification neutralizes the positive charge of the lysine residues, which is thought to weaken the electrostatic interaction between the histones and the negatively charged DNA backbone. researchgate.net The result is a more relaxed, open chromatin structure known as euchromatin, which is generally associated with transcriptional activation, as it allows transcription factors and RNA polymerase greater access to the DNA. researchgate.netnih.gov

Because acetyl-CoA is the sole donor for this reaction, its availability, which is dependent on the supply of pantothenic acid, can directly influence the landscape of gene expression. taylorfrancis.comnih.gov Beyond histones, other proteins involved in transcription can also be acetylated. For example, acetyl-CoA has been shown to stimulate RNA polymerase II transcription in vitro even in the absence of histones, suggesting it can act as a direct cofactor for the general transcription machinery. nih.gov The acetylation of transcription factors themselves can also alter their DNA binding affinity and regulatory activity. nih.gov Therefore, by supplying the substrate for acetylation, D-pantothenic acid is positioned at a critical nexus controlling the epigenetic regulation of a vast number of genes. nih.gov

Synthetic Strategies and Industrial Production of D Pantothenic Acid Calcium Salt

Chemical Synthesis Approaches

The predominant chemical method for producing D-pantothenic acid calcium salt involves the direct condensation of key precursors. researchgate.netgoogle.com This approach is valued for its efficiency and high conversion rates.

The core of the chemical synthesis route is the acylation reaction between D-pantolactone (the common name for α-hydroxy-β,β-dimethyl-γ-butyrolactone) and calcium β-alaninate. google.com In this process, calcium β-alaninate is typically prepared beforehand through a reaction of β-alanine with a calcium source, such as calcium oxide or calcium hydroxide. google.com The subsequent condensation reaction directly forms the D-calcium pantothenate molecule. google.com

To maximize the efficiency of the synthesis, reaction conditions are carefully optimized. A patented method utilizes a micro-channel flow reactor, which offers a large surface area and excellent heat transfer, leading to stable product quality. google.comgoogle.com By introducing the methanol (B129727) solutions of the reactants into this reactor, the process can be completed rapidly and efficiently. google.com

Key optimized parameters include:

Temperature: The reaction is maintained at a temperature between 75-80 °C. google.com

Reaction Time: The residence time within the micro-channel reactor is significantly short, ranging from just 5 to 30 minutes. google.com

This optimized setup is reported to achieve a high yield in a considerably shorter time frame compared to traditional batch reactor methods. google.com

Table 1: Optimized Chemical Synthesis Parameters

ParameterOptimized Value/ConditionReference
Reactor TypeMicro-channel flow reactor google.com
SolventAnhydrous Methanol google.com
Temperature75-80 °C google.com
Reaction Time5-30 minutes google.com

Synthesis of D-Pantothenic Acid Derivatives and Analogs

D-Pantothenic acid serves as a precursor for the synthesis of several important derivatives and analogs, most notably panthenol and pantethine (B1678406).

Preparative Routes for Panthenol and Pantethine

Panthenol (Provitamin B5)

The primary industrial route for the synthesis of D-panthenol involves the condensation of D-pantolactone with 3-aminopropanol. chemanalyst.comgoogle.comchemicalbook.comgoogle.comresearchgate.netglobethesis.com This reaction is typically carried out at an elevated temperature, for example, around 50°C, and can be performed without a solvent. google.com

The synthesis can be summarized as follows:

Starting Materials: D-pantolactone and 3-aminopropanol.

Reaction: Condensation reaction, often performed neat (without a solvent). google.com

Product: D-panthenol, a viscous liquid. google.com

An alternative approach involves starting with racemic DL-pantolactone, reacting it with 3-aminopropanol to form DL-panthenol, and then resolving the racemic mixture to isolate the biologically active D-isomer. chemanalyst.comchemicalbook.com

Biotechnological routes are also being explored, involving the fermentative production of panthenol by microorganisms with the co-feeding of 3-aminopropanol. google.com

Pantethine

Pantethine is the dimeric form of pantetheine, linked by a disulfide bridge. wikipedia.org Pantetheine itself is synthesized in the body from pantothenic acid and cysteamine. wikipedia.org

Chemical synthesis of pantethine can be achieved by reacting a salt of pantothenic acid, such as calcium pantothenate, with a salt of cystamine (B1669676) in the presence of a coupling agent like a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide) and an N-hydroxy compound (e.g., 1-hydroxybenzotriazole (B26582) or N-hydroxysuccinimide). google.com

A general synthetic scheme is:

Reactants: A salt of pantothenic acid and a salt of cystamine.

Reagents: Carbodiimide and an N-hydroxy compound.

Product: Pantethine. google.com

The reaction effectively forms an amide bond between the carboxylic acid group of pantothenic acid and the amino groups of cystamine.

Table 2: Synthesis of Panthenol and Pantethine

ProductStarting MaterialsKey Reaction TypeReference
D-Panthenol D-Pantolactone, 3-AminopropanolCondensation chemanalyst.comgoogle.comchemicalbook.com
Pantethine Salt of Pantothenic Acid, Salt of CystamineAmide coupling (Carbodiimide chemistry) google.com

Synthesis of Pantothenic Acid Acetonides and Other Protected Forms

To facilitate the synthesis of certain D-pantothenic acid derivatives, particularly those involving modification of the carboxylic acid group, it is often necessary to first protect the hydroxyl groups. The formation of acetonides is a common strategy for protecting the 1,3-diol functionality of pantothenic acid.

The synthesis of a pantothenic acid acetonide can be accomplished by reacting a salt of pantothenic acid, such as calcium pantothenate, with a dialkylpropane derivative like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a suitable solvent like acetone. google.com

The reaction can be outlined as:

Substrate: A salt of pantothenic acid (e.g., calcium pantothenate).

Protecting Agent: A dialkylpropane derivative (e.g., 2,2-dimethoxypropane) or an alkoxypropene. google.com

Catalyst: An acid such as p-toluenesulfonic acid. google.com

Product: A pantothenic acid acetonide.

These protected intermediates, which are often crystalline and can be purified by recrystallization, are valuable in the synthesis of highly pure pantethine and other derivatives. google.com The acetonide protecting group can be subsequently removed under acidic conditions to yield the final product. google.comgoogle.com

Table 3: Synthesis of a Pantothenic Acid Acetonide

ReactantsReagents/CatalystsProductPurpose of ProtectionReference
Calcium Pantothenate, 2,2-Dimethoxypropanep-Toluenesulfonic acid, AcetonePantothenic acid acetonideTo protect the diol group during subsequent reactions google.com

Advanced Analytical Methodologies for D Pantothenic Acid Calcium Salt Hydrate Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods for Assay and Purity.jfda-online.comnih.govshimadzu.com

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assay and purity assessment of D-pantothenic acid calcium salt hydrate (B1144303) due to its high resolution, sensitivity, and reproducibility. jfda-online.comnih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this analysis. nih.govnih.gov

Column Chemistries and Mobile Phase Optimization.nih.govymc.eu

The selection of an appropriate stationary phase and the optimization of the mobile phase are critical for achieving efficient separation of D-pantothenic acid from potential impurities and other components in a formulation.

Column Chemistries:

A variety of column chemistries have been successfully utilized for the analysis of D-pantothenic acid calcium salt hydrate. The choice of column depends on the specific requirements of the separation, such as the need to resolve the analyte from preservatives or other active ingredients.

C18 (ODS - Octadecylsilane): This is the most widely used stationary phase for the analysis of D-pantothenic acid. jfda-online.comncl.edu.twresearchgate.net C18 columns provide excellent hydrophobic retention and are suitable for a broad range of applications. jfda-online.comncl.edu.twresearchgate.net

Aminopropyl-loaded Silica (B1680970) Gel: This type of column can be operated in the reverse-phase mode and has been shown to be effective for the separation of calcium pantothenate. nih.gov

Zorbax TSM and Hypersil ODS: In studies aiming to separate calcium pantothenate from preservatives like methylparaben and propylparaben, columns such as Zorbax TSM and Hypersil ODS have demonstrated good separation. nih.gov

YMC-Triart C18: These columns are known for their wide pH tolerance, which provides significant flexibility in mobile phase selection. ymc.eu

Mobile Phase Optimization:

The mobile phase composition is a key parameter that is adjusted to achieve the desired retention time and resolution.

Aqueous Component: Typically, an acidic buffer is used to suppress the ionization of the carboxylic acid group in pantothenic acid, leading to better retention and peak shape on reversed-phase columns. Commonly used buffers include potassium dihydrogen phosphate (B84403) adjusted to an acidic pH (e.g., pH 2.5) with phosphoric acid. jfda-online.comncl.edu.twresearchgate.net

Organic Modifier: Acetonitrile is a frequently used organic solvent in the mobile phase. jfda-online.comncl.edu.twresearchgate.net The proportion of the organic modifier is optimized to control the elution strength and, consequently, the retention time of the analyte. Methanol (B129727) can also be used as an organic modifier. nih.gov

pH: The pH of the mobile phase is a critical factor, especially for ionizable compounds like pantothenic acid. Operating at a low pH (e.g., 2.5) ensures that the analyte is in its protonated, less polar form, which enhances its retention on a C18 column. jfda-online.comncl.edu.twresearchgate.net

A typical mobile phase might consist of a mixture of an acidic phosphate buffer and acetonitrile, with the exact ratio determined during method development to achieve optimal separation. jfda-online.comncl.edu.twresearchgate.net

UV Absorbance Detection for Quantitative Determination.jfda-online.comnih.govijpsjournal.com

UV absorbance detection is the most common method for the quantitative determination of this compound after HPLC separation. jfda-online.comnih.gov

Wavelength Selection: The selection of the detection wavelength is based on the UV absorbance spectrum of pantothenic acid. The maximum absorbance (λmax) for calcium pantothenate is typically observed in the lower UV region. ijpsjournal.com Commonly used wavelengths for detection include 204 nm, 210 nm, 212 nm, and 214 nm. jfda-online.comnih.govnih.govijpsjournal.com

Linearity: HPLC methods with UV detection demonstrate excellent linearity over a defined concentration range, which is essential for accurate quantification. jfda-online.comijpsjournal.com For instance, a linear relationship has been reported between the peak height ratio of calcium pantothenate to an internal standard and the concentration over a range of 10-50 µg/mL. jfda-online.com Another study showed linearity in the concentration range of 5 to 25 µg/ml. ijpsjournal.com

Internal Standard: The use of an internal standard, such as ampicillin, can improve the precision and accuracy of the quantitative analysis by compensating for variations in injection volume and detector response. jfda-online.comncl.edu.twresearchgate.net

The combination of a well-optimized HPLC separation with sensitive UV detection provides a robust and reliable method for the routine quality control of this compound in various preparations. jfda-online.comnih.gov

Table 1: HPLC Method Parameters for this compound Analysis

ParameterTypical ConditionsSource(s)
Column C18 (ODS) jfda-online.comncl.edu.twresearchgate.net
Mobile Phase Acetonitrile and potassium dihydrogen phosphate solution (pH 2.5) jfda-online.comncl.edu.twresearchgate.net
Flow Rate 0.7 - 1.0 mL/min jfda-online.comnih.gov
Detection UV Absorbance at 204 nm, 210 nm, 212 nm, or 214 nm jfda-online.comnih.govnih.govijpsjournal.com
Internal Standard Ampicillin jfda-online.comncl.edu.twresearchgate.net

Capillary Electrophoresis Techniques.mdpi.comnih.gov

Capillary electrophoresis (CE) offers a powerful alternative to HPLC for the analysis of this compound. mdpi.com This technique provides high separation efficiency, short analysis times, and requires minimal sample and reagent consumption. scispace.com

Micellar Electrokinetic Capillary Chromatography (MEKC).wikipedia.orgnih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC) is a mode of CE that is particularly well-suited for the analysis of both charged and neutral molecules, making it a versatile tool for analyzing complex samples. scispace.comwikipedia.orgnih.gov In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. scispace.comwikipedia.org

Separation Principle: The separation in MEKC is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org This allows for the separation of compounds that may not be resolved by capillary zone electrophoresis (CZE) alone. nih.gov

Application to Water-Soluble Vitamins: MEKC has been successfully applied to the simultaneous separation of multiple water-soluble vitamins, including pantothenic acid. researchgate.net

Method Parameters: A study detailing the separation of ten water-soluble vitamins utilized a background electrolyte containing 10.0 % (v/v) ethanol (B145695), 2.0 % (w/v) sodium dodecyl sulfate (B86663) (SDS), and 0.02 mol L−1 borate (B1201080) at pH 8.70. researchgate.net The separation was carried out in a fused silica capillary with an applied potential of 28 kV, and detection was performed at 214 nm. researchgate.net

Table 2: MEKC Method for Water-Soluble Vitamin Analysis

ParameterConditionSource(s)
Background Electrolyte 10.0 % (v/v) ethanol, 2.0 % (w/v) SDS, 0.02 mol L−1 borate, pH 8.70 researchgate.net
Capillary Fused Silica researchgate.net
Applied Voltage 28 kV researchgate.net
Detection Wavelength 214 nm researchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., FTIR applications for identification).ijpsjournal.com

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound. Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive method used for this purpose.

Principle of FTIR: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for its identification by comparing the spectrum to that of a known reference standard.

Identification of Functional Groups: The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. These include O-H (hydroxyl), N-H (amide), C=O (amide and carboxylate), and C-H (alkane) stretching and bending vibrations.

Reference Spectrum: The National Institute of Standards and Technology (NIST) provides a reference IR spectrum for calcium pantothenate dextro, which can be used for comparison and confirmation of identity. nist.gov The spectrum was obtained on a solid sample dispersed in a potassium bromide (KBr) disc. nist.gov

Stability Assessment Methodologies.jfda-online.comncl.edu.tw

Assessing the stability of this compound is crucial for determining its shelf-life and storage conditions. HPLC is a key technique used in stability studies.

Accelerated Degradation Studies: To evaluate stability, samples of this compound can be subjected to stress conditions such as elevated temperatures and exposure to strong acidic or alkaline solutions. ncl.edu.tw

Monitoring Degradation: The degradation of the compound over time is monitored by analyzing the samples at specific intervals using a stability-indicating HPLC method. researchgate.net A decrease in the peak area or height of the parent compound and the appearance of new peaks corresponding to degradation products indicate instability. researchgate.net

Research Findings: One study investigated the stability of calcium pantothenate in solutions at 80°C over a period of 14 days. researchgate.net Chromatograms from this study showed that while the amount of calcium pantothenate decreased over time, it did not completely disappear, indicating its relative stability under these conditions. researchgate.net

The development and validation of these advanced analytical methodologies are essential for ensuring the quality, purity, and stability of this compound in various commercial products.

D Pantothenic Acid S Role in Microbial Physiology and Metabolic Engineering

Essential Nutrient for Bacterial and Yeast Growth

D-Pantothenic acid is an indispensable nutrient for the growth of many microorganisms, including a wide array of bacteria and yeasts. oup.comrevmedchir.ro Its name, derived from the Greek word "pantothen," meaning "from everywhere," reflects its ubiquitous presence in living matter and its fundamental role in cellular metabolism. oup.comrevmedchir.ro While many microorganisms, such as Escherichia coli and Bacillus subtilis, can synthesize their own pantothenate, others lack the necessary biosynthetic pathways and must acquire it from their environment. eujournal.orgoup.comoup.com For these auxotrophic organisms, like certain lactic acid bacteria (Lactobacillus helveticus) and some pathogenic bacteria (Streptococcus pneumoniae), pantothenate uptake is essential for survival. oup.comfrontiersin.org

In the realm of yeast physiology, particularly in industrial applications like brewing, pantothenic acid is recognized as a critical growth factor. oup.comrevmedchir.ro It is a key ingredient in yeast nutrient blends, which are added to fermentation media to ensure robust yeast proliferation and consistent fermentation performance. byo.combyo.combeerandbrewing.com Pantothenic acid, along with biotin (B1667282) and thiamine, acts as a cofactor for enzymes involved in crucial metabolic processes such as the synthesis of amino acids, fatty acids, and energy metabolism. byo.combyo.com Studies on Saccharomyces cerevisiae have demonstrated the vitamin's ability to stimulate growth, a discovery that dates back to its initial identification by R.J. Williams. oup.comrevmedchir.ronih.gov For Lactobacillus helveticus, pantothenic acid, vitamin C, and biotin have been identified as necessary for growth, influencing glucose and energy metabolism. frontiersin.orgresearchgate.net

Contributions to Microbial Fermentation Processes

The industrial production of D-pantothenic acid is increasingly shifting from chemical synthesis to more sustainable microbial fermentation methods that utilize renewable resources. revmedchir.rotandfonline.comnih.gov This has spurred significant research into the metabolic engineering of various microorganisms to create "cell factories" capable of overproducing this valuable vitamin. tandfonline.comnih.gov

Metabolically engineered strains of Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis have been developed for enhanced D-pantothenic acid production. nih.govresearchgate.netnih.gov Strategies to improve yield involve a combination of strain engineering and fermentation process optimization. nih.gov For instance, in recombinant E. coli, optimizing culture conditions by identifying key factors like glucose, β-alanine, and (NH₄)₂SO₄ concentrations has been shown to significantly boost D-pantothenic acid biosynthesis. nih.gov Fed-batch fermentation strategies, sometimes coupled with the feeding of precursors like isoleucine, have successfully increased the final product titer while reducing the accumulation of inhibitory byproducts such as acetate. nih.gov

Recent advancements have also focused on engineering Saccharomyces cerevisiae for vitamin B5 production. nih.gov By screening key biosynthetic genes from diverse species and systematically optimizing the metabolic pathway, researchers have constructed yeast strains capable of producing significant amounts of D-pantothenic acid. nih.gov These efforts highlight the central role of D-pantothenic acid not just as a product but as a key molecule whose biosynthetic pathway can be manipulated to achieve high-yield microbial fermentation. tandfonline.comnih.gov

Coenzyme A Metabolism in Prokaryotic Systems

D-Pantothenic acid serves as the essential precursor for the biosynthesis of Coenzyme A (CoA), a universal and indispensable cofactor involved in countless metabolic reactions. nih.govasm.orgnih.gov In prokaryotes, as in eukaryotes, CoA is synthesized from pantothenate through a conserved five-step enzymatic pathway that requires ATP and the amino acid cysteine. wikipedia.orgoup.comasm.org

The key steps in the prokaryotic CoA biosynthetic pathway are:

Phosphorylation: Pantothenate is first phosphorylated by the enzyme pantothenate kinase (PanK, encoded by the coaA gene) to form 4'-phosphopantothenate. oup.comasm.org

Cysteine Addition: Phosphopantothenoylcysteine synthetase (PPCS) then catalyzes the condensation of 4'-phosphopantothenate with a cysteine molecule. oup.com

Decarboxylation: The resulting 4'-phosphopantothenoylcysteine is decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC). nih.gov

Adenylylation: The product, 4'-phosphopantetheine (B1211885), is then adenylylated by phosphopantetheine adenylyltransferase (PPAT). nih.gov

Final Phosphorylation: The final step involves the phosphorylation of dephospho-CoA by dephospho-CoA kinase (DPCK) to yield the active Coenzyme A. nih.gov

In many bacteria, such as E. coli, the phosphorylation of pantothenate by PanK is the primary rate-limiting and regulatory step in the entire pathway. nih.govasm.org This crucial enzyme is subject to feedback inhibition by the end-products of the pathway, namely CoA and its thioesters (e.g., acetyl-CoA). nih.govasm.org This regulatory mechanism allows the cell to control its intracellular CoA levels based on its metabolic state. nih.gov Bacterial PanK enzymes are classified into three types (I, II, and III) based on their structure, with Type I and III being widespread in bacteria. asm.org Notably, Type III PanK, found in some bacteria like Thermus thermophilus, is generally insensitive to CoA feedback inhibition, making it a point of interest for biotechnological applications. nih.gov

Targeting Pantothenate Biosynthetic Genes for Antimicrobial Development

The essentiality of the Coenzyme A biosynthetic pathway in microorganisms, coupled with structural differences between microbial and mammalian enzymes, makes it an attractive target for the development of novel antimicrobial agents. nih.govnih.govcapes.gov.br Since pantothenic acid utilization is crucial for the growth of pathogenic microorganisms, inhibiting the enzymes involved in its conversion to CoA can effectively halt bacterial proliferation. nih.govcapes.gov.br

Pantothenate kinase (PanK) is a particularly promising target because it catalyzes the first committed step in the pathway and differs significantly between bacteria and humans. nih.govnih.govnih.gov Researchers have identified and developed various inhibitors that target this enzyme.

Inhibitor Type Example(s) Mechanism/Target Organism Reference
N-substituted pantothenamidesN-pentylpantothenamide, N-heptylpantothenamidePossess activity against E. coli and Staphylococcus aureus. They can act as substrates for PanK, leading to the formation of dysfunctional CoA analogs that inhibit CoA-utilizing enzymes. nih.govrsc.org
PantothenolPantothenol (Provitamin B5)Inhibits the prokaryotic type II pantothenate kinase found exclusively in staphylococci, thereby suppressing the growth of species like S. aureus. nih.govresearchgate.net
Tricyclic CompoundsCompound 7 (HTS discovery)A potent inhibitor of all three human PanK isoforms, acting by binding to the ATP-enzyme complex. Demonstrates the potential for developing highly specific kinase inhibitors. nih.govacs.org

The development of such inhibitors offers a pathway to new drugs that may not be compromised by existing antibiotic resistance mechanisms. nih.gov By targeting the fundamental process of CoA synthesis, these compounds represent a validated strategy for creating a new generation of antibacterial, antifungal, and antimalarial agents. nih.gov

Future Perspectives in D Pantothenic Acid Calcium Salt Hydrate Research

Advanced Computational Modeling for Molecular Interactions

The future of D-pantothenic acid research will heavily rely on advanced computational models to predict and analyze its molecular interactions. These models, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, offer powerful tools for understanding the behavior of molecules at an atomic level.

Recent studies have already begun to employ these techniques to investigate the complexes of pantothenic acid. For instance, the interaction of the pantothenate ion with calcium has been shown to generate a unique spectroscopic signature. bmglabtech.com Computational models can further elucidate the coordination chemistry of the calcium ion with the pantothenate molecule, providing insights into the stability and reactivity of the D-pantothenic acid calcium salt hydrate (B1144303) complex. Understanding these interactions is crucial for predicting solvent behavior and optimizing drug manufacturing processes. ijpsjournal.com

Researchers have utilized electrospray ionization and mass spectrometry to study the bare deprotonated form of pantothenic acid, its complex with the Ca(II) ion, and its micro-hydrated calcium pantothenate adducts in the gas phase. americanpharmaceuticalreview.com Future computational studies can build upon this by simulating the hydrated environment of the calcium salt, offering a more accurate representation of its state in biological systems and pharmaceutical formulations. These simulations can reveal the influence of water molecules on the salt's conformation and its interactions with biological targets.

Table 1: Computational Techniques in Molecular Interaction Studies

Computational Technique Application in D-Pantothenic Acid Research Potential Insights
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of D-pantothenic acid calcium salt hydrate in various environments (e.g., aqueous solution, lipid bilayers). Understanding conformational changes, stability, and transport mechanisms across cell membranes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Investigating the electronic structure and reactivity of the calcium-pantothenate complex. Elucidating reaction mechanisms, charge distribution, and the nature of the metal-ligand bond.
Small-Molecule Docking Predicting the binding of D-pantothenic acid and its derivatives to enzyme active sites (e.g., pantothenate kinase). Identifying potential inhibitors or modulators of the CoA biosynthetic pathway.
Analysis of Electrostatics Similarity Of Proteins (AESOP) Evaluating the role of charged residues in the interaction between pantothenate-dependent enzymes and their substrates. researchgate.net Revealing the electrostatic driving forces behind protein-ligand recognition. researchgate.net

Biocatalysis and Enzyme Engineering for Novel Syntheses

The industrial production of D-pantothenic acid has traditionally relied on chemical synthesis, which can be a complex and energy-intensive process. nih.gov A significant future direction lies in the development of biocatalytic and enzyme engineering approaches for more efficient and sustainable synthesis. nih.govacs.org

The key enzyme in the biological synthesis of D-pantothenic acid is pantothenate synthetase (PS), which catalyzes the condensation of D-pantoic acid and β-alanine. nih.gov Research has focused on identifying and characterizing highly active PS enzymes from various microbial sources, such as Corynebacterium glutamicum. nih.gov Future work will likely involve the use of protein engineering tools to customize these enzymes for improved catalytic activity, stability, and selectivity. acs.org

Engineered biocatalysts could lead to novel synthetic routes that utilize cheaper substrates and operate under milder reaction conditions. For example, researchers have devised enzymatic reactions to produce β-alanine from L-aspartate or L-alanine, and D-pantoic acid from L-pantoic acid, thereby reducing the cost associated with the substrates for D-pantothenic acid production. nih.gov The ultimate goal is to engineer microbial metabolic pathways to produce D-pantothenic acid directly from simple carbon sources like glucose, although current yields remain low. nih.gov

Table 2: Key Enzymes in D-Pantothenic Acid Biosynthesis

Enzyme Gene Function
Aspartate-1-decarboxylase panD Catalyzes the formation of β-alanine from aspartate. oup.com
Ketopantoate hydroxymethyltransferase panB Catalyzes the transfer of a methyl group to α-ketoisovalerate. oup.com
Ketopantoate reductase panE Catalyzes the reduction of ketopantoate to D-pantoate. oup.com
Pantothenate synthetase panC Catalyzes the ATP-dependent condensation of D-pantoate with β-alanine to form pantothenate. oup.com

Elucidation of Regulatory Networks in Metabolism

D-pantothenic acid is the precursor to coenzyme A (CoA), a vital molecule in numerous metabolic pathways, including the synthesis of neurotransmitters, steroid hormones, and hemoglobin. usda.govsigmaaldrich.com A key area for future research is the detailed elucidation of the regulatory networks that control pantothenic acid metabolism and maintain CoA homeostasis.

The phosphorylation of pantothenate by pantothenate kinase (PanK) is a primary rate-limiting step in CoA biosynthesis and is subject to feedback inhibition by CoA and its thioesters. oup.com Transcriptome analysis has revealed that the concentration of pantothenic acid can significantly alter the expression of genes involved in metabolic pathways. nih.gov For instance, low concentrations of pantothenic acid have been shown to activate metabolic genes, an effect that is reversed at higher concentrations. nih.gov

Future studies will likely employ systems biology approaches, integrating transcriptomics, proteomics, and metabolomics data to construct comprehensive models of these regulatory networks. This will allow researchers to understand how cells sense and respond to changes in pantothenic acid levels and how these networks are perturbed in various physiological and pathological states. Understanding these intricate control mechanisms could lead to new strategies for modulating metabolic processes.

Table 3: Metabolic Pathways Involving Pantothenic Acid/Coenzyme A

Metabolic Pathway Role of Pantothenic Acid/Coenzyme A
Carbohydrate Metabolism
Citrate Cycle (TCA Cycle) Acetyl-CoA is a key entry point into the cycle.
Glycolysis / Gluconeogenesis Acetyl-CoA is a product of pyruvate (B1213749) oxidation and an allosteric regulator of pyruvate carboxylase.
Lipid Metabolism
Fatty Acid Synthesis Acyl carrier protein (a derivative of pantothenic acid) is essential. Acetyl-CoA is the building block.
Fatty Acid Oxidation Fatty acids are activated to acyl-CoA for breakdown.
Amino Acid Metabolism
Amino Acid Synthesis and Degradation CoA is involved in the metabolism of several amino acids.
Other
Biosynthesis of Cofactors CoA itself is a vital cofactor.
Xenobiotic Biodegradation and Metabolism CoA is involved in the detoxification of various compounds.

Development of High-Throughput Analytical Platforms

To support the expanding research into D-pantothenic acid, there is a growing need for the development of high-throughput analytical platforms. These platforms are essential for rapidly and accurately quantifying pantothenic acid in a wide range of samples, from biological fluids to fortified foods. wikipedia.orgoup.com

Current analytical methods often rely on techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). usda.govnih.govsigmaaldrich.com Recent advancements have led to the development of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods, which offer increased speed, selectivity, and robustness compared to older microbiological assays. oup.com These methods often use isotopically labeled internal standards, such as [¹³C₆, ¹⁵N₂]-pantothenic acid, for precise quantification. oup.com

The future will see the integration of these advanced separation and detection technologies into automated, high-throughput screening (HTS) systems. wikipedia.orgbmglabtech.com HTS platforms, utilizing robotics, liquid handling devices, and sophisticated data processing software, will enable the rapid analysis of thousands of samples. wikipedia.orgbmglabtech.com This will be particularly valuable for large-scale metabolomic studies, clinical diagnostics, and quality control in the pharmaceutical and food industries. The development of novel analytical techniques, such as those based on capillary electrophoresis or advanced biosensors, may also contribute to the next generation of high-throughput platforms for pantothenic acid analysis. ijpsjournal.com

Table 4: Comparison of Analytical Methods for Pantothenic Acid

Method Principle Advantages Disadvantages
Microbiological Assay Measures the growth of a microorganism that requires pantothenic acid. Measures biologically active form. Time-consuming, less precise, susceptible to interference. sigmaaldrich.com
HPLC with UV/DAD Separates pantothenic acid from other compounds, with detection based on UV absorbance. Faster and more precise than microbiological assays. Pantothenic acid lacks a strong chromophore, limiting sensitivity. usda.govsigmaaldrich.com
LC-MS/MS Separates compounds by liquid chromatography and identifies them based on their mass-to-charge ratio. High sensitivity, high selectivity, rapid analysis. nih.govoup.comsigmaaldrich.com Requires more expensive instrumentation.
UPLC-MS/MS A higher-pressure version of HPLC-MS/MS. Even faster separation and higher resolution than conventional LC-MS/MS. oup.com Higher initial instrument cost.

Q & A

Q. What methodologies resolve contradictions in reported solubility or physicochemical properties of this compound?

  • Case Study : Conflicting density/viscosity data at 298.15 K vs. 303.15 K .
  • Resolution : Replicate experiments under standardized conditions (e.g., controlled humidity, degassed solvents) and validate via ultrasonic velocity measurements .
    • Statistical Analysis : Apply ANOVA to compare datasets from independent studies, accounting for temperature and solvent effects.

Q. How can this compound be quantified in complex matrices (e.g., animal feed or biological fluids)?

  • Methodology :
  • HPLC with fluorescence detection : Derivatize samples using dansyl chloride to enhance sensitivity .
  • Standard addition method : Spike matrices with known concentrations (5–25 µg/mL) to correct for matrix interference .
    • Validation : Cross-validate with AAS for calcium content to ensure stoichiometric consistency .

Q. What advanced techniques characterize the compound’s hydration state and salt form?

  • Methodology :
  • Thermogravimetric analysis (TGA) to determine hydrate stability (e.g., water loss at 100–150°C) .
  • X-ray diffraction (XRD) to confirm crystalline structure and salt stoichiometry (e.g., hemicalcium vs. dicalcium forms) .

Methodological Notes for Data Interpretation

  • Reference Standards : Use EP (C0400000) or USP (1087009) reference materials for method validation to ensure regulatory compliance .
  • Contradiction Management : When conflicting data arise (e.g., solubility in aqueous vs. organic solvents), prioritize peer-reviewed studies with explicit temperature and pH controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.